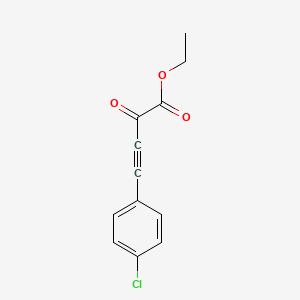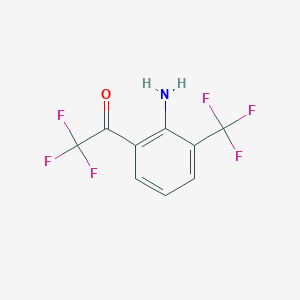
2'-Amino-2,2,2-trifluoro-3'-(trifluoromethyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H4F6NO It is characterized by the presence of both amino and trifluoromethyl groups, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 2’-Amino-2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone can be achieved through several methods. One common approach involves the Grignard synthesis, where m-trifluoromethylbromo-benzene reacts with trifluoroacetic acid . This method typically requires controlled reaction conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
2’-Amino-2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The presence of amino and trifluoromethyl groups allows for substitution reactions, where these groups can be replaced by other functional groups under appropriate conditions
Scientific Research Applications
2’-Amino-2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2’-Amino-2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
2’-Amino-2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone can be compared with other similar compounds such as:
2,2,2-Trifluoroacetophenone: Lacks the amino group, making it less reactive in certain biological applications.
3’-Methylacetophenone: Contains a methyl group instead of trifluoromethyl, resulting in different chemical properties and reactivity.
4’-Methoxyacetophenone:
These comparisons highlight the unique properties of 2’-Amino-2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H5F6NO |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
1-[2-amino-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)5-3-1-2-4(6(5)16)7(17)9(13,14)15/h1-3H,16H2 |
InChI Key |
PRLNOFWIIWOPDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


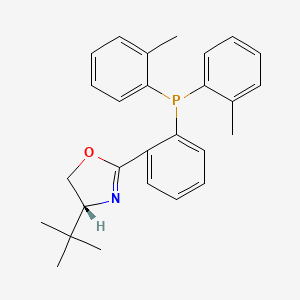
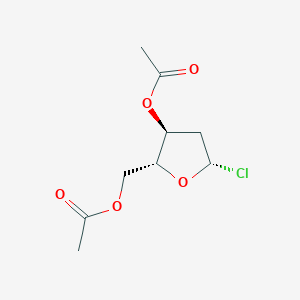
![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)
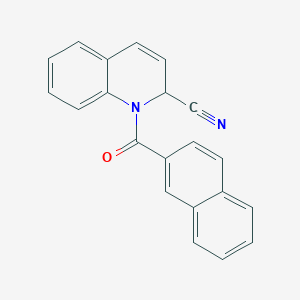
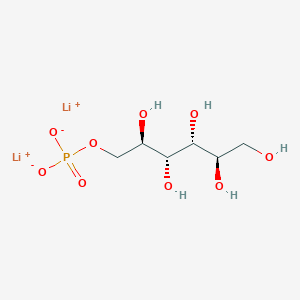
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)
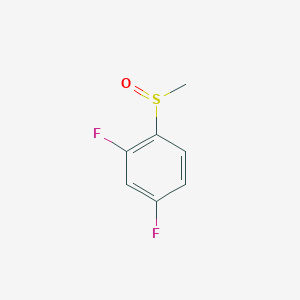
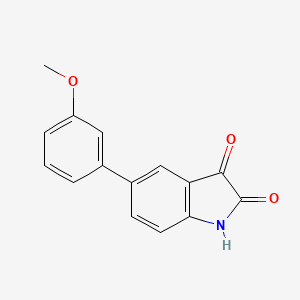
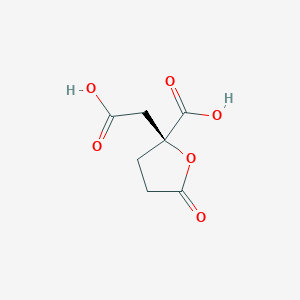
![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)
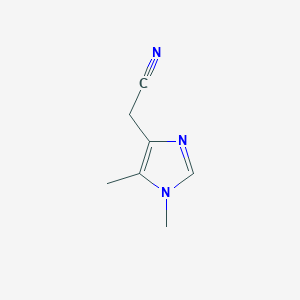
![Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12849070.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
